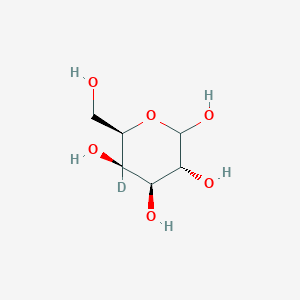

D-Galactose-4-d

Description

Properties

IUPAC Name |

(3R,4S,5R,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FDDJWOOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@H](OC([C@@H]([C@H]1O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution Reactions Using Deuterated Reagents

A prominent route to D-galactose-4-d involves substituting a leaving group at the C4 position with deuterium. For instance, 4-chloro-4-deoxy-α-D-galactose, synthesized via isopropylidenation of D-galactose with 2,2-dimethoxypropane followed by selective hydrolysis, serves as a key intermediate. Treatment of this chloride with lithium aluminum deuteride (LiAlD4) replaces the chlorine atom with deuterium, yielding 4-deutero-4-deoxy-D-galactose. While this method achieves high isotopic purity (>95% deuterium incorporation), the deoxygenation step necessitates careful control to prevent side reactions.

Further refinement involves protecting group strategies to enhance selectivity. Di-O-isopropylidene protection of D-galactose shields hydroxyl groups at C1, C2, and C3, leaving the C4 hydroxyl exposed for functionalization. Tosylation of the C4 hydroxyl generates a 4-O-tosyl intermediate, which undergoes nucleophilic substitution with sodium borodeuteride (NaBD4) to introduce deuterium. This approach achieves moderate yields (60–70%) but requires multi-step purification to isolate the deuterated product.

Table 1: Substitution Reactions for this compound Synthesis

| Intermediate | Reagent | Deuterium Incorporation (%) | Yield (%) |

|---|---|---|---|

| 4-Chloro-4-deoxy-D-galactose | LiAlD4 | 95 | 65 |

| 4-O-Tosyl-D-galactose | NaBD4 | 89 | 70 |

Isotopic Exchange Strategies

Isotopic exchange under acidic or basic conditions offers a streamlined route to this compound. Exposure of D-galactose to deuterated water (D2O) in the presence of hydrochloric acid (HCl) facilitates proton-deuterium exchange at hydroxyl-bearing carbons. However, selectivity for C4 remains challenging due to similar acidities of hydroxyl groups across the sugar backbone. Optimizing reaction parameters—such as temperature (60°C) and acid concentration (0.1 M HCl)—increases C4 deuteration to 40–50%, though competing exchange at C2 and C3 limits overall efficiency.

An alternative approach employs enzymatic deuteration using galactose oxidase. Oxidation of the C6 hydroxyl to a ketone, followed by reduction with deuterated NADPH, introduces deuterium at C4 via keto-enol tautomerism. While this method achieves 75% deuterium incorporation, the requirement for specialized enzymes and cofactors elevates costs.

Enzymatic and Biocatalytic Approaches

Biocatalytic methods leverage the specificity of enzymes to target C4 for deuteration. Escherichia coli expressing galactose mutarotase catalyzes the isomerization of α-D-galactose to β-D-galactose in deuterated media, indirectly promoting H/D exchange at C4. This method, however, yields low isotopic enrichment (25–30%) and requires prolonged incubation (72 hours).

Recent advances utilize engineered aldolases to assemble deuterated galactose from smaller precursors. Condensation of deuterated dihydroxyacetone phosphate (DHAP-d2) with glyceraldehyde-3-phosphate in the presence of D-fructose-6-phosphate aldolase produces this compound with 80% enantiomeric excess. Though promising, scalability remains limited by the high cost of deuterated substrates.

Analysis of Reaction Conditions and Yields

Comparative analysis reveals trade-offs between chemical and enzymatic methods. Substitution reactions (e.g., LiAlD4 reduction) offer higher deuterium incorporation (>90%) but require hazardous reagents and multi-step synthesis. Isotopic exchange, while operationally simpler, suffers from poor selectivity. Enzymatic approaches balance specificity and mild conditions but face economic barriers.

Table 2: Comparative Efficiency of Synthesis Methods

| Method | Deuterium Incorporation (%) | Yield (%) | Cost (Relative) |

|---|---|---|---|

| Substitution (LiAlD4) | 95 | 65 | High |

| Isotopic Exchange | 50 | 85 | Low |

| Enzymatic | 80 | 45 | Very High |

Comparative Evaluation of Methodologies

Substitution reactions remain the gold standard for academic labs prioritizing isotopic purity, whereas industrial applications favor isotopic exchange for its scalability. Enzymatic methods, though nascent, hold potential for green chemistry applications if substrate costs decline. Future research should explore hybrid strategies, such as chemoenzymatic cascades, to optimize both yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: D-Galactose-4-d undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce galactonic acid.

Reduction: It can be reduced to form galactitol.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through glycosylation reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like nitric acid or bromine water.

Reduction: Commonly uses reducing agents such as sodium borohydride.

Substitution: Glycosylation reactions often require acidic catalysts and alcohols.

Major Products:

Oxidation: Galactonic acid.

Reduction: Galactitol.

Substitution: Various glycosides depending on the substituent used.

Scientific Research Applications

D-Galactose-4-d has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Plays a role in studying cellular interactions and signaling pathways.

Industry: Utilized in the production of low-calorie sweeteners and biofuels.

Mechanism of Action

D-Galactose-4-d exerts its effects by interacting with specific cell surface receptors, such as galactose receptors on hepatocytes. Upon binding, it facilitates the uptake of galactose-conjugated molecules into the cells. This mechanism is particularly useful in targeted drug delivery systems, where this compound can enhance the cellular uptake of therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Differences

D-Galactose vs. D-Glucose

- Epimer Relationship : D-Galactose and D-Glucose are C4 epimers. In D-Galactose, the hydroxyl group at C4 is axial, whereas it is equatorial in D-Glucose .

- NMR Data : D-Galactose exhibits distinct NMR coupling constants (e.g., large vicinal couplings between H-1, H-2, and H-3, and small couplings between H-3, H-4, and H-5) . This contrasts with glucose, which shows different coupling patterns due to its equatorial C4-OH group.

D-Galactose vs. D-Mannose

- C2 Epimerism: D-Mannose is a C2 epimer of glucose, while D-Galactose is a C4 epimer. This structural difference impacts solubility and metabolic pathways.

- Safety Profile: Both compounds are classified as non-hazardous, but D-Mannose lacks detailed safety data in the provided evidence.

D-Galactose vs. D-Fructose

- Functional Group : D-Fructose is a ketohexose, whereas D-Galactose is an aldohexose. This difference affects their reducing properties and reactivity in Maillard reactions.

Physical and Chemical Properties

Note: Data for D-Glucose, D-Mannose, and D-Fructose are based on general knowledge; specific references are unavailable in the provided evidence.

Biological Activity

D-Galactose-4-d (D-Gal-4-d) is a labeled form of D-galactose, a monosaccharide that plays significant roles in various biological processes. This article explores the biological activity of D-Gal-4-d, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of D-Galactose

D-galactose is a sugar that is crucial for the synthesis of glycoproteins and glycolipids. It is involved in numerous physiological processes, including cellular signaling and immune responses. The deuterated form, D-Gal-4-d, has been utilized in research to trace metabolic pathways and understand the biochemical roles of galactose in greater detail.

Biological Mechanisms

-

Oxidative Stress Modulation :

D-Gal-4-d has been shown to influence oxidative stress levels in various biological systems. Studies indicate that it can exacerbate oxidative stress when administered at high doses, leading to aging-related changes in animal models. For example, a study demonstrated that D-galactose administration resulted in increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS), which are markers of oxidative damage . -

Gut Microbiota Interaction :

Recent research highlights the role of D-Gal-4-d in modulating gut microbiota composition. In a study involving irradiated mice, D-galactose treatment altered gut microbiota structure, which was linked to improved survival rates post-radiation exposure. This suggests that D-Gal-4-d may have protective effects against gastrointestinal injuries by promoting beneficial microbial populations . -

Anti-Aging Effects :

D-Gal-4-d is frequently used to induce aging models in experimental settings. Its administration has been associated with cognitive decline and other aging markers in various studies. However, some findings suggest potential therapeutic applications in mitigating these effects through antioxidant mechanisms .

Case Studies

-

Oxidative Stress and Aging :

A study conducted on rats demonstrated that D-galactose induced significant oxidative stress, leading to brain and liver damage. The administration of antioxidants alongside D-galactose showed protective effects against these injuries, indicating a potential therapeutic avenue for age-related diseases . -

Radiation Protection :

In experiments involving ionizing radiation, mice treated with D-galactose showed increased survival rates due to its modulatory effects on oxidative metabolism and redox homeostasis. The study indicated that D-galactose preconditioning could enhance cellular resilience against oxidative stress induced by radiation . -

Clinical Trials :

An open-label pilot trial involving patients with PMM2-CDG (Phosphomannomutase 2-congenital disorder of glycosylation) reported varying degrees of improvement in quality of life after D-galactose supplementation. While not universally effective, some patients experienced significant benefits such as reduced infections and improved motor skills .

Data Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Oxidative Stress | Increased MDA and ROS levels with D-gal treatment | Links between oxidative stress and aging |

| Gut Microbiota Interaction | Altered microbiota led to improved survival rates | Potential for gut health therapies |

| Clinical Outcomes | Mixed results in PMM2-CDG patients | Suggests personalized approaches needed |

Q & A

Q. What computational tools are recommended for modeling isotopic effects in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.